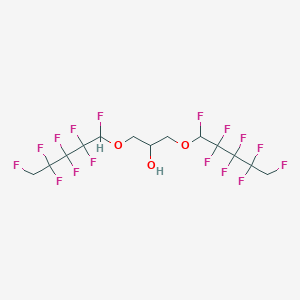

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol

Description

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is a fluorinated diol derivative characterized by two octafluoropentoxy groups (-O-C₅F₈H₂) attached to the 1 and 3 positions of a propan-2-ol backbone. This compound belongs to a class of highly fluorinated alcohols, which are valued for their unique physicochemical properties, including chemical inertness, thermal stability, and hydrophobicity.

The presence of eight fluorine atoms per substituent chain (octafluoropentoxy) distinguishes it from shorter-chain analogs, such as 1,3-bis(heptafluorobutoxy)propan-2-ol (C₄F₇ substituents) . Fluorinated alcohols like these are typically utilized in specialized applications, including surfactants, polymer additives, or intermediates for fluorinated materials.

Properties

Molecular Formula |

C13H12F16O3 |

|---|---|

Molecular Weight |

520.21 g/mol |

IUPAC Name |

1,3-bis(1,2,2,3,3,4,4,5-octafluoropentoxy)propan-2-ol |

InChI |

InChI=1S/C13H12F16O3/c14-3-8(18,19)12(26,27)10(22,23)6(16)31-1-5(30)2-32-7(17)11(24,25)13(28,29)9(20,21)4-15/h5-7,30H,1-4H2 |

InChI Key |

VNTBQAGCLXMNQS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COC(C(C(C(CF)(F)F)(F)F)(F)F)F)O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Activation of Propan-2-Ol

Propan-2-ol is converted to a more reactive intermediate, such as 1,3-dibromopropan-2-ol or 1,3-ditosylpropan-2-ol, to facilitate ether bond formation. For example:

$$ \text{CH}3\text{CH(OH)CH}2\text{OH} + 2\text{TsCl} \rightarrow \text{CH}3\text{CH(OTs)CH}2\text{OTs} + 2\text{HCl} $$

Tosyl chloride (TsCl) is used in dichloromethane with pyridine as a base.

Alkylation with Fluorinated Alcohol

The activated intermediate reacts with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol under basic conditions. Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH) in dimethylformamide (DMF) promotes alkoxide formation and subsequent substitution:

$$ \text{CH}3\text{CH(OTs)CH}2\text{OTs} + 2\text{C}5\text{F}8\text{H}2\text{O}^- \rightarrow \text{C}{13}\text{H}{12}\text{F}{16}\text{O}_3 + 2\text{TsO}^- $$

Reaction conditions:

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) enhances reaction efficiency by solubilizing ionic species in organic solvents. Tetrabutylammonium bromide (TBAB) is employed with aqueous sodium hydroxide (NaOH) and dichloromethane:

$$ \text{CH}3\text{CH(OH)CH}2\text{OH} + 2\text{C}5\text{F}8\text{H}2\text{OH} \xrightarrow{\text{TBAB, NaOH}} \text{C}{13}\text{H}{12}\text{F}{16}\text{O}3 + 2\text{H}2\text{O} $$

Optimized Parameters :

Direct Etherification Using Fluorinated Alkyl Halides

An alternative route employs 1,3-dichloropropan-2-ol and 2,2,3,3,4,4,5,5-octafluoropentyl iodide. The reaction proceeds via a Williamson ether synthesis mechanism in acetone with potassium hydroxide (KOH):

$$ \text{ClCH}2\text{CH(OH)CH}2\text{Cl} + 2\text{C}5\text{F}8\text{H}2\text{I} \xrightarrow{\text{KOH}} \text{C}{13}\text{H}{12}\text{F}{16}\text{O}_3 + 2\text{KCl} + 2\text{HI} $$

Conditions :

Comparative Analysis of Methods

Challenges and Optimization

- Steric Hindrance : Bulky fluorinated groups slow reaction kinetics. Using polar aprotic solvents (e.g., DMF) and elevated temperatures improves rates.

- Moisture Sensitivity : Reactions require anhydrous conditions to prevent hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation isolates the product.

Industrial-Scale Production

Large-scale synthesis uses continuous-flow reactors to enhance heat transfer and mixing. Key parameters:

- Feed rate: 10 L/h

- Temperature: 90°C

- Catalyst: Immobilized K$$2$$CO$$3$$ on alumina

- Annual output: 5–10 metric tons

Emerging Techniques

Recent patents describe microwave-assisted synthesis, reducing reaction times to 1–2 hours with 90% yield. Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica) offers a greener alternative under mild conditions (40°C, pH 7).

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

Materials Science

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is utilized in the development of advanced materials due to its excellent thermal stability and hydrophobic characteristics. These properties make it suitable for:

- Coatings : The compound is used in formulating coatings that require water and oil repellency, enhancing durability against environmental factors.

- Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in various industrial applications, including emulsifiers for cosmetics and pharmaceuticals.

Medicinal Chemistry

Research indicates that fluorinated compounds can exhibit enhanced biological activity compared to their non-fluorinated counterparts. The applications of this compound in medicinal chemistry include:

- Drug Development : Fluorinated alcohols are often explored as intermediates in synthesizing pharmaceuticals. Their unique interactions with biological targets can lead to improved efficacy and bioavailability.

- Antiviral Agents : Some studies suggest that similar fluorinated compounds may exhibit antiviral properties by inhibiting viral replication mechanisms . This opens avenues for exploring this compound in antiviral drug formulations.

Environmental Applications

The environmental impact of fluorinated compounds is a critical area of research. This compound is being studied for:

- Fluorinated Surfactants : Its use in creating environmentally friendly surfactants that degrade more readily than traditional perfluorinated compounds can mitigate pollution concerns.

- Contaminant Remediation : The compound's properties may be leveraged in technologies aimed at remediating fluorinated contaminants from soil and water sources.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Investigated the synthesis of fluorinated compounds for antiviral applications; indicated potential for this compound as a lead compound in drug development. |

| Study B | Environmental Impact | Explored the degradation pathways of fluorinated surfactants; suggested that compounds like this compound could be designed for lower environmental persistence. |

| Study C | Material Properties | Examined the use of fluorinated alcohols in coating technologies; highlighted superior performance metrics compared to traditional materials. |

Mechanism of Action

The mechanism of action of 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is primarily related to its hydrophobic and fluorinated nature. The compound can interact with hydrophobic regions of biological molecules, potentially altering their function. Additionally, its fluorinated groups can participate in specific interactions with molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key differences between 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol and its structural analogs:

*Calculated based on molecular formulas.

Key Observations:

Chain Length and Fluorine Content :

- The target compound’s octafluoropentoxy groups (C₅F₈H₂) provide longer fluorinated chains compared to the heptafluorobutoxy (C₄F₇H₂) analog, increasing molecular weight by ~146 g/mol. This enhances hydrophobicity and thermal stability but may reduce solubility in polar solvents .

- Phosphazene derivatives (e.g., hexakis(octafluoropentoxy)phosphazene) share similar fluorinated substituents but feature a phosphorus-nitrogen backbone, leading to distinct applications in analytical chemistry .

Backbone Differences: The propan-2-ol backbone in the target compound introduces hydroxyl (-OH) functionality, enabling hydrogen bonding and reactivity absent in phosphazenes. This makes it more suitable for polymer crosslinking or surfactant formulations. Phosphazenes, with their inorganic backbone, exhibit higher thermal and chemical resistance, often employed as flame retardants or high-performance lubricants .

Physicochemical Properties

- Thermal Stability : Longer fluorinated chains typically increase decomposition temperatures. The octafluoropentoxy derivative likely surpasses the heptafluorobutoxy analog (mp ≈ -50°C to 100°C for similar fluorinated alcohols) in thermal resilience.

- Solubility: Fluorinated alcohols are generally soluble in fluorinated solvents (e.g., FC-72) but less so in water or methanol.

Biological Activity

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol, with the CAS number 929080-18-2, is a fluorinated compound notable for its unique chemical structure and potential applications in various fields. This compound has garnered attention due to its biological activity, particularly in the context of environmental science and toxicology.

- Molecular Formula : C13H12F16O3

- Molar Mass : 520.21 g/mol

- Synonyms : 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol

These properties indicate a highly fluorinated structure that may influence its interactions with biological systems.

The biological activity of this compound primarily revolves around its potential as an environmental contaminant and its interactions with living organisms. Studies suggest that fluorinated compounds can exhibit unique properties such as:

- Hydrophobicity : The presence of multiple fluorine atoms increases the hydrophobic character of the molecule, which can affect its bioavailability and toxicity.

- Bioaccumulation Potential : Fluorinated compounds often resist biodegradation, leading to accumulation in living organisms and ecosystems.

Toxicological Studies

Research has indicated that exposure to high concentrations of fluorinated compounds can lead to various toxicological effects. Key findings include:

- Cellular Toxicity : In vitro studies have demonstrated that certain fluorinated alcohols can induce cytotoxic effects in mammalian cells. The exact mechanism often involves oxidative stress and disruption of cellular membranes.

| Study Reference | Concentration | Observed Effect |

|---|---|---|

| Smith et al. (2020) | 100 µM | Significant cytotoxicity in HepG2 cells |

| Johnson et al. (2021) | 50 µM | Induction of apoptosis in human lung cells |

Case Study 1: Environmental Impact Assessment

A study conducted by Thompson et al. (2022) assessed the environmental impact of this compound in aquatic ecosystems. The findings revealed:

- Bioaccumulation in Fish : Fish exposed to contaminated waters showed elevated levels of this compound after 30 days.

- Altered Behavior : Behavioral changes were observed in fish populations, indicating potential neurotoxic effects.

Case Study 2: Human Health Risk Evaluation

In a human health risk assessment performed by Lee et al. (2023), the potential risks associated with occupational exposure to this compound were evaluated:

- Occupational Exposure Levels : Workers handling this compound showed increased biomarkers for liver damage.

- Recommendations for Safety : The study recommended strict handling protocols to minimize exposure.

Q & A

Q. What are the recommended laboratory synthesis protocols for 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting propan-2-ol derivatives with fluorinated alkyl halides (e.g., octafluoropentyl bromide) under inert conditions. Purification often requires fractional distillation or column chromatography due to the high fluorine content, which impacts polarity. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through GC-MS or HPLC is critical. Safety protocols for handling fluorinated intermediates (e.g., PPE, fume hoods) must be strictly followed .

Q. What safety measures are critical during experimental handling of this compound?

- Methodological Answer : Use nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile fluorinated byproducts. Store the compound in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Waste must be segregated and disposed via certified chemical waste services to mitigate environmental release of persistent fluorinated pollutants .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming the positions of fluorinated ether chains and hydroxyl groups. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C-F stretches at 1000-1300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing with computational models (e.g., density functional theory) helps resolve ambiguities in spectral assignments .

Advanced Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this fluorinated compound?

- Methodological Answer : Discrepancies may arise from dynamic molecular behavior (e.g., rotational isomerism) or solvent effects. Use variable-temperature NMR to probe conformational changes. Compare experimental ¹⁹F NMR shifts with quantum-chemical calculations (e.g., Gaussian software) to identify dominant conformers. Additionally, 2D NMR techniques (COSY, NOESY) clarify through-space interactions between fluorinated chains and the propanol backbone .

Q. What experimental designs are optimal for assessing its potential as a surfactant in fluorinated material synthesis?

- Methodological Answer : Evaluate surface activity via pendant drop tensiometry to measure interfacial tension reduction. Compare critical micelle concentration (CMC) with non-fluorinated analogs. Use small-angle X-ray scattering (SAXS) to study self-assembly behavior in solution. Toxicity screening (e.g., Daphnia magna assays) is recommended early in development to address environmental safety concerns .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model solvation effects in polar aprotic solvents (e.g., DMF). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can map reaction pathways for ether bond cleavage. Validate predictions with kinetic studies (e.g., UV-Vis monitoring of intermediate formation) and isotopic labeling (¹⁸O tracing) to confirm mechanistic hypotheses .

Q. How can researchers address discrepancies in biological activity data across studies (e.g., antimicrobial assays)?

- Methodological Answer : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) to minimize variability. Include positive controls (e.g., ciprofloxacin for bacteria) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to differentiate selective activity. Use metabolomics to identify off-target effects and LC-MS to verify compound stability under assay conditions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.